molecular formula C12H19N3O3S B1442289 1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate CAS No. 1046817-01-9

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate

Cat. No. B1442289
M. Wt: 285.36 g/mol
InChI Key: CYUJKTDJLYEDBZ-UHFFFAOYSA-N
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Description

“1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate” is a chemical compound with the CAS Number: 1046817-01-9 . Its molecular weight is 285.37 . The IUPAC name for this compound is 1-(5-ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate .


Synthesis Analysis

The synthesis of this compound involves the use of caesium carbonate in acetonitrile at 180°C for 0.05h under microwave irradiation . The reaction was cooled, filtered, concentrated, and purified by flash column chromatography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.37 . It’s stored at a temperature of 28°C .

Scientific Research Applications

Overview

Sulfonate Compounds in Genetic and Microbial Studies

Sulfonate compounds, such as ethyl methanesulfonate (EMS), have been studied extensively for their mutagenic properties in genetic research. EMS, for example, is a monofunctional ethylating agent known to be mutagenic across a variety of genetic test systems, including viruses and mammals. It alkylates nucleophilic sites in DNA, leading to mutations and chromosomal breakages, providing a tool for genetic studies to understand mutation mechanisms and genetic stability (Sega, 1984).

Pharmacokinetics and Pharmacodynamics of Sulfonate Salts

The pharmacokinetics and pharmacodynamics of sulfonate salts, including their metabolic pathways and therapeutic implications, have been the focus of some research. For instance, disulfiram, a drug used to support the treatment of alcohol dependence, undergoes rapid conversion to its bis(diethyldithiocarbamato) copper complex, with subsequent metabolic transformations providing insights into its mechanism of action and potential for personalized therapy based on genetic polymorphisms (Johansson, 1992).

Environmental Applications

Sulfonate compounds are also explored for their applications in environmental science, such as in advanced oxidation processes (AOPs) for water treatment. Persulfate-based AOPs, which involve the generation of sulfate radicals for the degradation of organic pollutants, have been critically assessed for their utility, safety, and regulatory aspects. These studies highlight the potential for using sulfonate compounds in environmentally friendly and efficient water treatment technologies (Lee, von Gunten, & Kim, 2020).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, following all safety precautions mentioned in the MSDS.

properties

IUPAC Name

[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-3-10-8-13-12(14-9-10)15-6-4-11(5-7-15)18-19(2,16)17/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUJKTDJLYEDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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